molecular formula C9H14O4 B8748617 Vinyl acetate ethyl acrylate CAS No. 25190-97-0

Vinyl acetate ethyl acrylate

Cat. No. B8748617
Key on ui cas rn: 25190-97-0
M. Wt: 186.20 g/mol
InChI Key: RQOGVELQGMBDGS-UHFFFAOYSA-N
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Patent
US04248746

Procedure details

Finely divided vinyl acetate-ethyl acrylate copolymer is prepared exactly as described in Example 1 except that in place of vinyl acetate there is used a 60:40 mixture of vinyl acetate and ethyl acrylate. The postheating time is extended to 2-1/2 hours at 80° C. followed by distillation to remove 66.5 parts of a mixture of unreacted monomer and solvent. The resulting dispersion contains 53.6% solids and has a particle size of 0.43 micron. The polymer has a reduced specific viscosity of 1.24 which indicates a molecular weight above 100,000 and has a glass transition temperature of 0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9]>>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The postheating time is extended to 2-1/2 hours at 80° C.
DISTILLATION
Type
DISTILLATION
Details
followed by distillation
CUSTOM
Type
CUSTOM
Details
to remove
ADDITION
Type
ADDITION
Details
66.5 parts of a mixture of unreacted monomer and solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C.C(C=C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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